molecular formula C10H10Cl2N4 B1488952 3-Azido-1-(3,4-dichlorobenzyl)azetidine CAS No. 2098098-30-5

3-Azido-1-(3,4-dichlorobenzyl)azetidine

Cat. No.: B1488952
CAS No.: 2098098-30-5
M. Wt: 257.12 g/mol
InChI Key: MYEUGAUCEPQPFR-UHFFFAOYSA-N
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Description

3-Azido-1-(3,4-dichlorobenzyl)azetidine, also known as ADCA, is a versatile and important molecule with potential applications in various fields of research. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .


Synthesis Analysis

The synthesis of azetidines, such as this compound, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of this compound consists of a molecular framework and covalently bonded oxidizer units . These oxidizer units are normally based on –NO2 units (including nitro, nitramino, and nitroxy groups), and the oxygen supplied by the -NO2 units are consumed during the combustion of the molecular frameworks .


Chemical Reactions Analysis

The systematic thermal behaviors of this compound were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .


Physical and Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .

Scientific Research Applications

Azetidines and Their Reactivity

Azetidines are part of the four-membered azaheterocycles, known for their thermal stability and ease of handling. These compounds exhibit reactivity with both electrophiles and nucleophiles, leading to the synthesis of a variety of products, including amides, alkenes, and amines. The ring-opening reactions of azetidines have been utilized to create cyclic products such as piperidines, pyrrolidines, and pyrroles. Furthermore, azetidines are synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. Applications in asymmetric synthesis have seen progress with the use of chiral auxiliaries and catalysts. Azetidines and their derivatives have found use in the development of compounds with potential as enzyme inhibitors, anticancer agents, and other pharmacologically relevant molecules (Singh, D’hooghe, & Kimpe, 2008).

Synthesis and Applications of Azetidine Derivatives

The synthesis of azetidine derivatives, such as 3,3-dichloroazetidines, has been explored for their potential in creating structurally unique compounds. These derivatives have been synthesized through reduction and ring contraction processes, leading to products with varied pharmaceutical applications. The structural flexibility and reactivity of azetidines make them valuable scaffolds in medicinal chemistry, enabling the design of compounds with specific biological activities (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Drug Design and Synthesis

In the context of drug design, azetidine derivatives have been investigated for their potential to serve as intermediates in the synthesis of pharmacologically active compounds. The manipulation of azetidine's structural framework allows for the development of novel therapeutic agents with optimized properties, such as improved metabolic stability and enhanced biological activity. The versatility of azetidine chemistry supports its role in the synthesis of a wide range of medicinal intermediates and drug candidates (Denis et al., 2018).

Properties

IUPAC Name

3-azido-1-[(3,4-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUGAUCEPQPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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